5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Description
Historical Development of Pyrrolo[2,3-b]pyridine Chemistry
The pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole, emerged as a critical heterocyclic system in the mid-20th century. Early synthetic routes, such as the Madelung and Fischer indole syntheses, were adapted for its preparation. For example, modifications of these methods enabled the synthesis of 2-, 3-, and 4-substituted derivatives, laying the groundwork for functionalization studies. By the 1960s, researchers had established protocols for electrophilic substitutions (e.g., nitration, bromination) at the 3-position, which became a hallmark of pyrrolo[2,3-b]pyridine chemistry. The development of protecting groups, such as triisopropylsilyl (TIPS), further expanded synthetic possibilities, enabling precise regioselective modifications.
Table 1: Key Milestones in Pyrrolo[2,3-b]pyridine Chemistry
Significance in Modern Heterocyclic Chemistry
Pyrrolo[2,3-b]pyridines are pivotal in medicinal chemistry due to their ability to mimic indole’s bioisosteric properties while offering enhanced solubility and metabolic stability. The 7-azaindole core is a privileged scaffold in kinase inhibitor design, as seen in FDA-approved drugs like vemurafenib. Its nitrogen-rich structure allows for bidentate hydrogen bonding with kinase hinge regions, a feature exploited in targeting CDK8, FGFR, and TNIK. Additionally, the scaffold’s electronic properties make it amenable to photophysical applications, such as organic light-emitting diodes (OLEDs).
Position in the Azaindole Classification System
Azaindoles are classified based on the position of the pyridine nitrogen relative to the pyrrole ring. 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole subclass, where the pyridine nitrogen is located at the 7-position (equivalent to the 1-position in indole). Substituents at the 3- and 5-positions enhance its utility in cross-coupling reactions, while the TIPS group at N1 serves as a steric protector, preventing unwanted side reactions.
Table 2: Azaindole Classification and Substituent Effects
Relationship to 7-Azaindole Chemistry and Nomenclature
The compound’s systematic name, 5-bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, reflects its substitution pattern and protection strategy. The TIPS group at N1 stabilizes the molecule against oxidation and directs subsequent functionalizations to the 3- and 5-positions. This aligns with broader 7-azaindole chemistry, where N1 protection (e.g., with Boc or silyl groups) is standard practice to enable regioselective metalation or cross-coupling. The bromo and iodo substituents serve as orthogonal handles for Suzuki-Miyaura and Ullmann reactions, respectively, making the compound a versatile intermediate in drug discovery.
Structural Analysis
Properties
IUPAC Name |
(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrIN2Si/c1-10(2)21(11(3)4,12(5)6)20-9-15(18)14-7-13(17)8-19-16(14)20/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOLAJLGYWXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrIN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640120 | |
| Record name | 5-Bromo-3-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875639-49-9 | |
| Record name | 5-Bromo-3-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Example Reaction Scheme:
$$
\text{Pyrrolo[2,3-b]pyridine} + \text{NBS} \xrightarrow{\text{light or heat}} \text{5-Bromo-pyrrolo[2,3-b]pyridine}
$$
$$
\text{5-Bromo-pyrrolo[2,3-b]pyridine} + \text{I}_2 \xrightarrow{\text{solvent}} \text{5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine}
$$
Silanylation
After obtaining the halogenated intermediate, silanylation is performed to introduce the triisopropylsilyl group.
Reagents : Triisopropylsilyl chloride (TIPS-Cl) or triisopropylsilyl triflate can be used as silylating agents.
Conditions : This reaction is usually conducted in the presence of a base such as triethylamine (TEA) or imidazole to facilitate the formation of the silyl ether.
Example Reaction Scheme:
$$
\text{5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine} + \text{TIPS-Cl} \xrightarrow{\text{base}} \text{5-Bromo-3-iodo-1-triisopropylsilanyl-pyrrolo[2,3-b]pyridine}
$$
Purification
Purification of the final product can be achieved through:
- Column Chromatography : Using silica gel with a solvent system such as hexane/ethyl acetate (8:2) to separate the desired product from unreacted materials and by-products.
Yield and Characterization
The overall yield of the synthesis can vary depending on reaction conditions but typically ranges from 40% to 60%. Characterization techniques include:
Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
Mass Spectrometry (MS) : To verify molecular weight and identify fragments.
Summary Table of Preparation Methods
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Halogenation | NBS, Iodine | DCM/THF, inert atmosphere | 40 - 60 |
| Silanylation | TIPS-Cl | Base (TEA), inert atmosphere | - |
| Purification | Silica gel chromatography | Hexane/Ethyl acetate | - |
Chemical Reactions Analysis
5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is primarily related to its role as a synthetic intermediate. It acts by participating in various chemical reactions, facilitating the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the final product being synthesized .
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkyl/Aryl Substituents
Key Insights
- The TIPS group in the target compound improves stability compared to unprotected (-NH) or methylated analogues, enabling controlled reactions at the 3- and 5-positions .
- Methylated derivatives (e.g., Compound 22) are synthetically accessible but lack the steric and electronic benefits of TIPS .
Functionalized Derivatives for Cross-Coupling Reactions
Key Insights
- The iodo substituent in the target compound allows regioselective Sonogashira coupling, as demonstrated in analogues like 20b (75% yield) .
- Aldehyde-functionalized derivatives (e.g., Compound 11) enable nucleophilic additions, contrasting with the electrophilic halogen reactivity of the target compound .
Protecting Group Strategies
Table 3: Comparison of Protecting Groups
Key Insights
- TIPS offers superior stability under basic and high-temperature conditions compared to tosyl or SEM groups, making it ideal for multi-step syntheses .
Biological Activity
5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 875639-49-9) is a synthetic compound that belongs to the class of pyrrolopyridines, known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₆H₂₄BrIN₂Si, with a molecular weight of 479.27 g/mol. Its structure includes a pyrrole ring fused with a pyridine ring, substituted with bromine and iodine atoms, and a triisopropylsilyl group, which may influence its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄BrIN₂Si |
| Molecular Weight | 479.27 g/mol |
| CAS Number | 875639-49-9 |
| Structure | Structure |
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Some studies suggest that pyrrolopyridines can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival.
- Antimicrobial Properties : The presence of halogen atoms (bromine and iodine) in the structure may enhance the compound's ability to disrupt microbial cell membranes.
- Neurological Effects : Certain derivatives have shown potential in modulating neurotransmitter systems, indicating possible applications in neuropharmacology.
Case Studies and Research Findings
- Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated various pyrrolopyridine derivatives for their anticancer properties. The results indicated that modifications to the halogen substituents significantly affected their potency against cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Antimicrobial Efficacy : Research conducted on related compounds demonstrated effective inhibition against Gram-positive bacteria. The study highlighted the importance of the triisopropylsilyl group in enhancing lipophilicity, which is crucial for membrane penetration .
- Neuropharmacological Studies : A recent investigation into the effects of similar pyrrolopyridines on neurotransmitter release showed promising results in modulating dopamine levels in vitro, suggesting potential applications in treating neurodegenerative diseases .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via a two-step protocol:
- Step 1 : Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone, yielding 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (92% yield) .
- Step 2 : Protection of the NH group via silylation. For example, treatment with triisopropylsilyl chloride (TIPS-Cl) and a base like NaH in THF achieves selective protection of the pyrrole nitrogen, stabilizing the scaffold for further functionalization . Key considerations : Use anhydrous conditions to prevent desilylation and monitor reaction progress via TLC.
Q. How can the structure and purity of this compound be confirmed?
- 1H/13C NMR : Key diagnostic signals include the deshielded aromatic protons (δ 8.3–8.4 ppm for H-2 and H-4) and the triisopropylsilyl (TIPS) group’s methyl protons (δ 1.0–1.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 477.98 for C16H25BrIN2Si).
- Purity : Use HPLC with a C18 column (e.g., 95:5 heptane/ethyl acetate mobile phase) to ensure ≥95% purity .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to functionalize positions 3 and 5 of the pyrrolo[2,3-b]pyridine core?
- Position 3 (iodo substituent) : Use Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) under Pd(PPh3)2Cl2/CuI catalysis in THF/triethylamine (4 hr, RT, 51–87% yield) .
- Position 5 (bromo substituent) : Apply Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh3)4/K2CO3 in toluene/ethanol (105°C, 4 hr, 74–94% yield) . Critical parameters : Degas solvents to prevent catalyst poisoning, and use Pd loading ≤2 mol% to reduce costs.
Q. What strategies address low yields in Sonogashira couplings involving bulky alkynes?
- Optimized conditions : Increase reaction temperature to 50°C and extend time to 12 hr for sterically hindered alkynes.
- Alternative catalysts : Replace Pd(PPh3)2Cl2 with XPhos-Pd-G3 for enhanced reactivity, achieving yields >70% even with hindered substrates .
- Purification : Use silica gel chromatography with gradient elution (heptane:ethyl acetate 9:1 → 7:3) to separate byproducts .
Q. How does the triisopropylsilyl (TIPS) group influence reactivity in downstream transformations?
- Steric protection : The TIPS group blocks unwanted electrophilic attacks at the pyrrole nitrogen, enabling regioselective functionalization at positions 3 and 5 .
- Stability : TIPS is resistant to basic/neutral conditions but can be cleaved with TBAF (tetrabutylammonium fluoride) in THF for deprotection . Case study : TIPS-protected intermediates show 20% higher yields in Heck couplings compared to tosyl-protected analogs .
Q. What are the structure-activity relationship (SAR) implications of modifying this scaffold for kinase inhibition?
- Position 3 : Electron-withdrawing groups (e.g., -I, -CN) enhance binding to ATP pockets in kinases like BTK (Bruton’s tyrosine kinase), with IC50 values <10 nM .
- Position 5 : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve solubility and pharmacokinetics by modulating logP values . Data-driven design : Replace bromine at position 5 with trifluoromethyl to boost metabolic stability while retaining potency (e.g., IC50 = 5 nM for mGluR5 antagonists) .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported yields for similar Sonogashira reactions?
- Root cause : Variability in alkyne reactivity and catalyst lot-to-lot inconsistency.
- Solution : Pre-activate Pd catalysts with 1,2-diaminopropane to ensure consistent performance. Validate yields using internal standards (e.g., 1,3,5-trimethoxybenzene) .
Q. What purification techniques are optimal for polar derivatives of this scaffold?
- Normal-phase chromatography : Use ethyl acetate/dichloromethane gradients (90:10 → 70:30) for nitro- or cyano-substituted derivatives .
- Recrystallization : For hydroxylated analogs (e.g., 5-(3-hydroxyphenyl)), employ ethanol/water (7:3) to achieve >99% purity .
Tables of Key Data
Table 1 : Representative Yields for Cross-Coupling Reactions
| Reaction Type | Substituent | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira (Position 3) | Phenylethynyl | 51 | |
| Suzuki-Miyaura (Position 5) | 4-Methoxyphenyl | 94 | |
| Buchwald-Hartwig (Position 1) | Morpholinopropyl | 76 |
Table 2 : NMR Chemical Shifts for Core Protons
| Proton Position | δ (ppm, DMSO-d6) | Multiplicity |
|---|---|---|
| H-2 | 8.39 | d (J=2.2 Hz) |
| H-4 | 8.32 | d (J=2.1 Hz) |
| TIPS-CH3 | 1.0–1.3 | m |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
